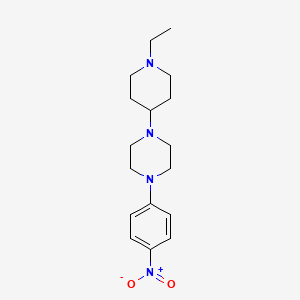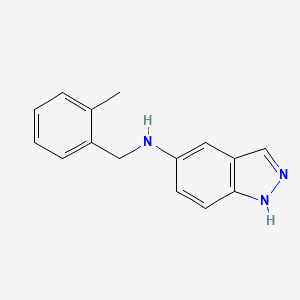![molecular formula C19H30N2O B3853489 N-[3-(4-morpholinyl)propyl]-4-phenylcyclohexanamine](/img/structure/B3853489.png)
N-[3-(4-morpholinyl)propyl]-4-phenylcyclohexanamine
説明
N-[3-(4-morpholinyl)propyl]-4-phenylcyclohexanamine, also known as MPHP, is a novel psychoactive substance that belongs to the class of synthetic cathinones. It is a potent stimulant that has gained popularity among recreational drug users due to its euphoric effects. However, it has also been the subject of scientific research due to its potential therapeutic applications.
作用機序
N-[3-(4-morpholinyl)propyl]-4-phenylcyclohexanamine acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This results in the stimulation of the central nervous system, leading to increased alertness, euphoria, and energy. N-[3-(4-morpholinyl)propyl]-4-phenylcyclohexanamine also has a weak affinity for the serotonin transporter, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-[3-(4-morpholinyl)propyl]-4-phenylcyclohexanamine has been found to cause a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular complications. It also causes the release of stress hormones, such as cortisol and adrenaline, which can lead to anxiety and paranoia. Chronic use of N-[3-(4-morpholinyl)propyl]-4-phenylcyclohexanamine has been associated with neurotoxicity, which can lead to cognitive impairment and psychiatric disorders.
実験室実験の利点と制限
N-[3-(4-morpholinyl)propyl]-4-phenylcyclohexanamine has several advantages for lab experiments. It is easy to synthesize and has a high potency, which makes it a useful tool for studying the mechanisms of action of stimulants. However, it also has several limitations. It is highly addictive and has a high potential for abuse, which makes it difficult to use in animal studies. It also has a short half-life, which makes it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of N-[3-(4-morpholinyl)propyl]-4-phenylcyclohexanamine. One area of research is the development of novel therapeutic agents based on its structure. Another area of research is the study of its neurotoxicity and potential long-term effects. Additionally, research is needed to understand the mechanisms of action of N-[3-(4-morpholinyl)propyl]-4-phenylcyclohexanamine and its interactions with other drugs. Finally, research is needed to develop effective prevention and treatment strategies for N-[3-(4-morpholinyl)propyl]-4-phenylcyclohexanamine abuse and addiction.
Conclusion:
In conclusion, N-[3-(4-morpholinyl)propyl]-4-phenylcyclohexanamine is a potent stimulant with potential therapeutic applications. It has been the subject of scientific research due to its unique structure and mechanism of action. However, it also has several limitations and potential health risks. Future research is needed to fully understand its effects and develop effective prevention and treatment strategies.
科学的研究の応用
N-[3-(4-morpholinyl)propyl]-4-phenylcyclohexanamine has been the subject of scientific research due to its potential therapeutic applications. It has been found to have a high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. It has also been shown to have anxiolytic and antidepressant effects, which make it a potential candidate for the treatment of anxiety and depression.
特性
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-4-phenylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-2-5-17(6-3-1)18-7-9-19(10-8-18)20-11-4-12-21-13-15-22-16-14-21/h1-3,5-6,18-20H,4,7-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEURQDPBMJDGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-morpholin-4-ylpropyl)-4-phenylcyclohexan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-chloro-4-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B3853420.png)
![2-[benzyl(1-methyl-4-piperidinyl)amino]ethanol](/img/structure/B3853422.png)
![3,4,5-trimethoxy-N-[2-(trifluoromethyl)benzyl]aniline](/img/structure/B3853429.png)
![1-benzyl-N-[2-(4-methoxyphenyl)-1-methylethyl]-4-piperidinamine](/img/structure/B3853432.png)


![4-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinecarbaldehyde](/img/structure/B3853459.png)
![1-(4-{4-[3-(4-methoxyphenyl)-1-methylpropyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B3853474.png)

![2-methyl-6-[(4-phenylcyclohexyl)amino]-2-heptanol](/img/structure/B3853502.png)

![2,2'-[(4-phenylcyclohexyl)imino]diethanol](/img/structure/B3853516.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-4-phenylcyclohexanamine](/img/structure/B3853517.png)
![ethyl 4-[(4-hydroxycyclohexyl)amino]-1-piperidinecarboxylate](/img/structure/B3853526.png)